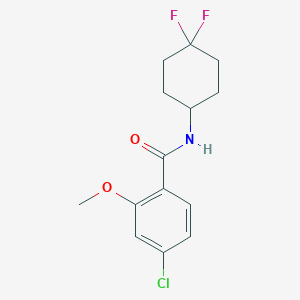
4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a difluorocyclohexyl group, and a methoxybenzamide moiety, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by reacting cyclohexanone with hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.
Preparation of 4-chloro-2-methoxybenzoic acid: This can be achieved through the chlorination of 2-methoxybenzoic acid using thionyl chloride or another chlorinating agent.
Amidation Reaction: The final step involves the reaction of 4,4-difluorocyclohexylamine with 4-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted benzamides, oxidized or reduced derivatives, and hydrolyzed fragments such as 4-chloro-2-methoxybenzoic acid and 4,4-difluorocyclohexylamine.
科学的研究の応用
4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its specific functional groups.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluorocyclohexyl groups may enhance binding affinity and specificity, while the methoxybenzamide moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-chloro-N-(4,4-difluorocyclohexyl)methylbenzamide
- 4-chloro-N-(4,4-difluorocyclohexyl)-4-oxo-4-phenylbutanamide
- 4-chloro-N-(4,4-difluorocyclohexyl)indolizine-2-carboxamide
Uniqueness
4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may provide specific advantages in certain applications.
特性
IUPAC Name |
4-chloro-N-(4,4-difluorocyclohexyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO2/c1-20-12-8-9(15)2-3-11(12)13(19)18-10-4-6-14(16,17)7-5-10/h2-3,8,10H,4-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNIAIDZKAPXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2-ethylphenyl)-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2516368.png)
![3-({Pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2516370.png)
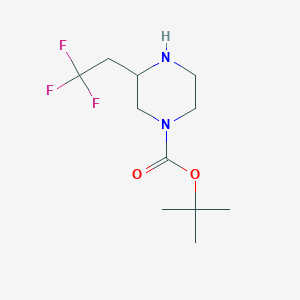
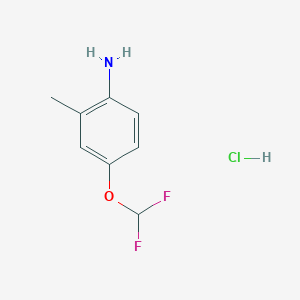
![benzyl 2-{1,7-dimethyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2516374.png)
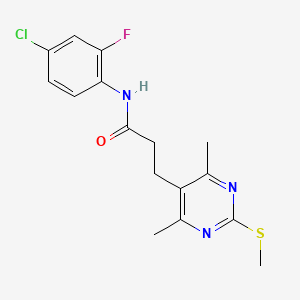
![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)
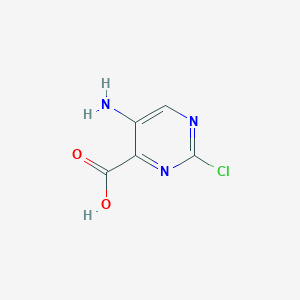
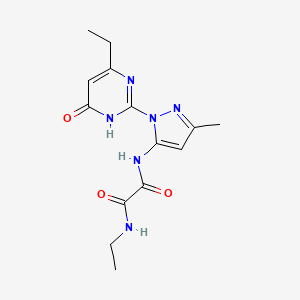
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)
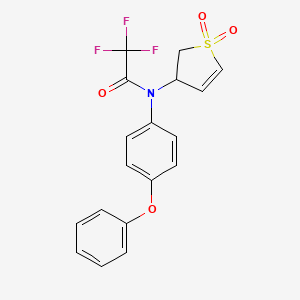
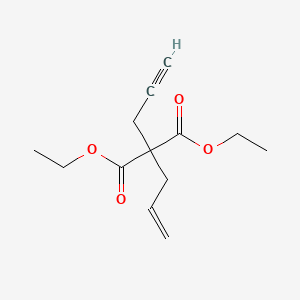
![[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-nitro-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine](/img/structure/B2516388.png)
![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)
